molecular formula C2H3F3 B1584508 1,1,2-Trifluoroethane CAS No. 430-66-0

1,1,2-Trifluoroethane

Cat. No. B1584508
CAS RN: 430-66-0
M. Wt: 84.04 g/mol
InChI Key: WGZYQOSEVSXDNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,2-Trifluoroethane, also known as R-143, is a hydrofluorocarbon with the formula CH2FCHF2 . It is a colorless gas at room temperature and is an asymmetrical isomer of 1,1,1-trifluoroethane . It has a global warming potential of 397 for 100 years .


Synthesis Analysis

1,1,2-Trifluoroethane can be obtained by the hydrogenation of 1,2-dichlorodifluoroethylene or chlorotrifluoroethylene . The synthesis of 1,1,2-Trifluoroethene (TrFE), a novel HFO compound, is considered promising for use as a heat pump working fluid in the air-conditioning system for new energy vehicles .


Molecular Structure Analysis

The molecular formula of 1,1,2-Trifluoroethane is C2H3F3 . The molar mass is 84.041 g·mol−1 . The structure of 1,1,2-Trifluoroethane can be represented as CH2FCHF2 .


Physical And Chemical Properties Analysis

1,1,2-Trifluoroethane is a colorless gas at room temperature . It has a melting point of -84 °C and a boiling point of 5 °C . The molar mass is 84.041 g·mol−1 .

Scientific Research Applications

Refrigeration and Air Conditioning

1,1,2-Trifluoroethane: is widely used in refrigeration systems due to its excellent thermodynamic properties . It serves as a refrigerant in both domestic and industrial air conditioning units. Its low boiling point and non-ozone depleting characteristics make it an environmentally friendly choice for temperature control systems.

Aerosol Propellant

Due to its volatility, 1,1,2-Trifluoroethane is also employed as a propellant in aerosol products . This includes applications in pharmaceuticals for delivering drugs via inhalation, as well as in consumer goods like air fresheners and deodorants.

Blowing Agent for Foams

In the production of polyurethane foams, 1,1,2-Trifluoroethane acts as a blowing agent . It helps in creating the cellular structure of the foam, which is crucial for insulation purposes in construction, packaging, and the automotive industry.

Cleaning Solvent

The chemical is utilized as a precision cleaning solvent for electronic components . Its effectiveness in removing contaminants without leaving residue is highly valued in the electronics industry, especially for sensitive equipment.

Fire Extinguishing

1,1,2-Trifluoroethane: has applications in fire suppression systems . Its ability to extinguish fires without causing damage to electronics or leaving harmful residues makes it suitable for use in data centers and telecommunication facilities.

Chemical Synthesis

In the field of organic synthesis, 1,1,2-Trifluoroethane is used as a reagent . It is involved in cross-coupling reactions, allowing for the introduction of trifluoroethyl groups into various aryl and heteroaryl moieties under mild conditions. This is particularly useful in the pharmaceutical industry for the modification of molecular structures to alter biological activity.

Future Directions

1,1,2-Trifluoroethane is identified as a potential refrigerant used in place of chlorofluorocarbons . It can also be used as a solvent and medical propellant for a wide range of applications . It is considered as a promising candidate of a heat pump working fluid in the air-conditioning system for new energy vehicles .

Mechanism of Action

properties

IUPAC Name

1,1,2-trifluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3F3/c3-1-2(4)5/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZYQOSEVSXDNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8073182
Record name 1,1,2-Trifluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless gas; Boiling point = 5 deg C; [Alfa Aesar MSDS]
Record name 1,1,2-Trifluoroethane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19161
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

1,1,2-Trifluoroethane

CAS RN

430-66-0
Record name 1,1,2-Trifluoroethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=430-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethane, 1,1,2-trifluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000430660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,2-Trifluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,2-trifluoroethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.425
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,2-Trifluoroethane
Reactant of Route 2
1,1,2-Trifluoroethane
Reactant of Route 3
Reactant of Route 3
1,1,2-Trifluoroethane
Reactant of Route 4
1,1,2-Trifluoroethane
Reactant of Route 5
1,1,2-Trifluoroethane
Reactant of Route 6
Reactant of Route 6
1,1,2-Trifluoroethane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.